molecular formula C7H11N3O B1469077 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol CAS No. 1339885-83-4

4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Cat. No.: B1469077
CAS No.: 1339885-83-4
M. Wt: 153.18 g/mol
InChI Key: RSKWPEFZIQKZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Pyrazol-1-yl)pyrrolidin-3-ol is a chemical compound of interest in medicinal chemistry research, featuring a pyrrolidine ring substituted with both a pyrazole heterocycle and a hydroxy group. This structure is a common scaffold in the design of biologically active molecules, particularly due to the prevalence of pyrrolidine and pyrazole motifs in pharmaceuticals . While the specific biological profile of this exact compound is under investigation, research into structurally related pyrazole-pyrrolidine hybrids has revealed significant potential. Notably, such compounds have been identified as potent inhibitors of Dipeptidyl peptidase-4 (DPP-4), a established target for the management of Type 2 Diabetes . One study on a closely related molecule, 4-[5-(1H-Pyrazol-1-yl)-3-pyridinyl]-N-(3-pyrrolidinyl)-2-pyrimidinamine, demonstrates the research application of this chemical class . The incorporation of pyrazole rings into drug candidates is a common strategy in developing new thiosemicarbazones and other molecules for diabetes research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-pyrazol-1-ylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-7-5-8-4-6(7)10-3-1-2-9-10/h1-3,6-8,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKWPEFZIQKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1249433-67-7)

  • Structure : Differs by a methyl group at the pyrazole’s 1-position and a hydroxymethyl group on pyrrolidine.
  • Molecular Formula : C₉H₁₅N₃O.

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol (CAS 1598128-08-5)

  • Structure : Ethyl substitution at pyrazole’s 1-position and an ether linkage (oxy group) at pyrrolidine’s 4-position.
  • Molecular Formula : C₉H₁₅N₃O₂.
  • Key Feature : The ethyl group enhances lipophilicity, which may influence membrane permeability in biological systems .

Table 1: Substituent Effects on Pyrazole-Modified Pyrrolidines

Compound Substituent (Pyrazole) Functional Group (Pyrrolidine) Molecular Formula Molecular Weight
4-(1H-Pyrazol-1-yl)pyrrolidin-3-ol H (1-position) -OH (3-position) C₇H₁₁N₃O 153.18 g/mol
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol CH₃ (1-position) -CH₂OH (3-position) C₉H₁₅N₃O 181.24 g/mol
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol CH₂CH₃ (1-position) -O- (4-position), -OH (3-position) C₉H₁₅N₃O₂ 197.23 g/mol

Ring System Analogues: Piperidine vs. Pyrrolidine

Piperidine, 4-(1H-pyrazol-1-yl)(9CI) (CAS 762240-09-5)

  • Structure : Six-membered piperidine ring with pyrazole at the 4-position.

Functional Group Modifications

Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and (1b) () incorporate pyrrolidin-3-ol derivatives into larger pharmacophores. These structures demonstrate how substituents (e.g., phenylethyl groups) on the pyrrolidine nitrogen can modulate steric bulk and electronic effects, impacting antiviral activity .

Preparation Methods

Synthesis of the Pyrrolidin-3-ol Core

The pyrrolidin-3-ol scaffold, particularly the (3S)-pyrrolidin-3-ol enantiomer, is a key intermediate in the synthesis of compounds like 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol. A patented process (EP4382529A1) describes an efficient, scalable, and GMP-compliant method to prepare pure (3S)-pyrrolidin-3-ol with high optical and chemical purity, which is critical for pharmaceutical applications.

Key steps in the synthesis of (3S)-pyrrolidin-3-ol:

Step Description Conditions Yield/Notes
(a) Esterification Aminohydroxybutyric acid (IV) is esterified with methanol in the presence of sulfuric acid or acetyl chloride to form methyl ester hydrochloride (V). Methanol (6-15 equiv), 55-70 °C, 2-4 h reflux High yield; formation of crystalline intermediate
(b) Lactam Formation Treatment of the ester with potassium carbonate and water to induce cyclization to a lactam intermediate. Mild aqueous conditions Crystalline intermediate, easy isolation
(c) Reduction Lactam is reduced using sodium borohydride (4 equivalents) in diglyme, followed by acidification with concentrated sulfuric acid and heating at 80 °C for 12 h to yield (3S)-pyrrolidin-3-ol. Diglyme solvent, 25 °C to 80 °C, 12 h High purity, scalable
(d) Hydrochloride Salt Formation Conversion of free base to hydrochloride salt for stability and handling. Standard acid-base reaction High optical purity

This process achieves an overall theoretical yield of approximately 44% over four steps, emphasizing the use of crystalline intermediates for ease of purification and regulatory compliance.

Research Findings and Optimization

  • The patented process for pyrrolidin-3-ol emphasizes crystalline intermediates for ease of isolation and high purity, which is crucial for pharmaceutical-grade compounds.
  • Metal-free and mild conditions for pyrazole conjugation reduce the need for expensive catalysts and harsh reagents, improving sustainability and cost-effectiveness.
  • Functionalization of pyrazole rings at specific positions (e.g., 4-position) has been achieved via gas-phase and solution-phase methods, indicating potential routes to modify the pyrazolyl substituent after attachment.
  • Spectroscopic characterization (NMR, X-ray diffraction) confirms the structural integrity and substitution pattern of pyrazole derivatives, guiding synthetic optimization.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Advantages Challenges
Pyrrolidin-3-ol synthesis Esterification → Lactam formation → Reduction → Salt formation Aminohydroxybutyric acid, methanol, acetyl chloride, sodium borohydride, sulfuric acid High purity, scalable, GMP-compliant Multi-step, moderate overall yield
Pyrazole attachment Nucleophilic substitution, metal-free coupling, thioamide intermediates Pyrazole derivatives, DMF, β-cyclodextrin, Et3N, reflux Mild conditions, metal-free, good yields Requires optimization for regioselectivity
Functionalization of pyrazole Gas-phase pyrolysis, solution-phase modification Meldrum’s acid derivatives, thermal N-protecting groups Enables diverse substitution patterns Complex intermediates, temperature control needed

The preparation of this compound involves two main synthetic challenges: the efficient synthesis of the (3S)-pyrrolidin-3-ol core and the selective introduction of the pyrazolyl group. The patented method for pyrrolidin-3-ol provides a robust, scalable foundation with high purity suitable for pharmaceutical use. Subsequent pyrazole conjugation can be achieved via metal-free coupling or nucleophilic substitution under mild conditions, supported by modern synthetic methodologies. Further functionalization of the pyrazole ring is possible through advanced thermal or solution-phase techniques, offering versatility for derivative synthesis.

This integrated approach ensures a professional, cost-effective, and scalable route to this compound, meeting both industrial and research demands.

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